molecular formula C32H58NO11P B593997 KOdiA-PC CAS No. 439904-33-3

KOdiA-PC

货号 B593997
CAS 编号: 439904-33-3
分子量: 663.8
InChI 键: PEZXEQJZQAVYCZ-NLMPBQEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KOdiA-PC, also known as 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is one of the most potent CD36 ligands of the oxidized low-density lipoprotein (oxLDL) species . It is identified as a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .


Synthesis Analysis

KOdiA-PC is synthesized from oxLDL particles, which contain low molecular weight species that are cytotoxic and proatherogenic . It is one of the phosphatidylcholine species that were recently isolated and purified from oxLDL .


Molecular Structure Analysis

The molecular structure of KOdiA-PC is complex. It is a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .


Chemical Reactions Analysis

KOdiA-PC is one of the most potent CD36 ligands of the oxLDL species . It confers CD36 scavenger receptor binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules/LDL particle .


Physical And Chemical Properties Analysis

KOdiA-PC has a molecular weight of 664.00 and a formula of C32H58NO11P . It appears as a liquid and is colorless to light yellow .

科学研究应用

Role in Aging-Related Lung Injury and Endothelial Dysfunction

KOdiA-PC is a type of truncated oxidized phospholipid (Tr-OxPL) that increases in blood circulation with aging . It has been found to play a significant role in the severity of vascular dysfunction and bacterial lung injury in aging groups . Specifically, KOdiA-PC was found to exacerbate lung inflammation caused by heat-killed Staphylococcus aureus (HKSA) in both young and old mice . This suggests that KOdiA-PC could be a key player in aging-related lung injuries and endothelial dysfunction .

Interaction with CD36 Receptor

KOdiA-PC is one of the most potent CD36 ligands among the oxidized low-density lipoprotein (oxLDL) species . It confers CD36 scavenger receptor binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules/LDL particle . This interaction is believed to be one of the more important structural determinants of oxLDL .

Potential Therapeutic Target for Pneumonia

The peptide L37pA, which targets the CD36 receptor, was found to attenuate Tr-OxPL-induced endothelial cell permeability in young and old mice and ameliorate KOdiA-PC-induced vascular leak and lung inflammation in vivo . This suggests that inhibiting CD36 could be a promising therapeutic approach for improving pneumonia outcomes in the aging population .

Role in Atherosclerosis

Oxidized low-density lipoprotein (oxLDL) particles, which contain KOdiA-PC, are known to be cytotoxic and pro-atherogenic . These substances were recently isolated and purified from oxLDL, and identified as phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position . This suggests that KOdiA-PC may play a significant role in the development of atherosclerosis .

Interaction with Carcinoma-Associated Fibroblasts

KOdiA-PC is known to serve as a high-affinity ligand for carcinoma-associated fibroblasts in the tumor microenvironment . This suggests that KOdiA-PC could play a role in tumor progression and could potentially be a target for cancer therapy .

Role in Macrophage Foam Cell Formation

KOdiA-PC is enriched in atherosclerotic lesions and promotes macrophage foam cell formation via the scavenger receptor CD36 . This suggests that KOdiA-PC could be a key player in the development of atherosclerosis .

作用机制

Target of Action

KOdiA-PC, or 1-Palmitoyl-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is an oxidized phosphatidylcholine that primarily targets the CD36 scavenger receptor . CD36 is a cell-surface receptor that recognizes various substances, including oxidized low-density lipoprotein (oxLDL) particles . KOdiA-PC confers CD36 binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules per LDL particle . This interaction is believed to be one of the more important structural determinants of oxLDL .

Mode of Action

KOdiA-PC interacts with its primary target, the CD36 receptor, by binding to it. This binding interrupts the binding of lipopolysaccharide (LPS) to MD2, a co-receptor of Toll-like receptor 4 (TLR4) . By preventing the activation of TLR4-signaling components, including ERK, JNK, p38, NF-κB, and IRF3, KOdiA-PC leads to a decrease in the expression of TNF-α, IFN-β, and COX-2 .

Biochemical Pathways

KOdiA-PC affects the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that responds to both invading and resident microbes by recognizing microbe-associated molecular patterns and initiating innate and adaptive immune reactions . The interruption of LPS binding to MD2 by KOdiA-PC prevents the activation of TLR4, thereby inhibiting the downstream signaling pathway .

Result of Action

The interaction of KOdiA-PC with the CD36 receptor and its subsequent interruption of LPS binding to MD2 results in a decrease in the expression of TNF-α, IFN-β, and COX-2 . This leads to a suppression of LPS-induced macrophage migration . Therefore, KOdiA-PC can modulate TLR4 activation by regulating ligand-receptor interaction .

未来方向

There is increasing evidence that oxidized phospholipids like KOdiA-PC play an important role in atherosclerosis . Future research will likely focus on understanding the role of KOdiA-PC and other oxidized phospholipids in atherosclerosis and exploring therapeutic interventions that can inhibit their interaction with vessel wall cells .

属性

IUPAC Name

[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZXEQJZQAVYCZ-NLMPBQEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58NO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine (KOdiA-PC) and what is its known biological activity?

A1: 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine (KOdiA-PC) is an oxidized phospholipid species. It acts as a ligand for the Cluster of Differentiation 36 (CD36) receptor, a scavenger receptor involved in various cellular processes such as lipid transport and inflammation. Research suggests that KOdiA-PC plays a role in endothelial dysfunction and lung inflammation, particularly in the context of aging and bacterial infection . Additionally, KOdiA-PC has demonstrated an inhibitory effect on lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) production in endothelial cells, potentially by activating neutral sphingomyelinase and altering caveolin distribution . Mice have also been shown to consciously perceive and avoid ingesting fluids containing KOdiA-PC, suggesting a potential role in chemosensory detection .

Q2: How does KOdiA-PC interact with its target, CD36?

A2: While the exact mechanism remains under investigation, studies indicate a direct interaction between KOdiA-PC and the amino acid sequence 150-168 of the CD36 receptor (CD36150-168) [3],[4]. This interaction was demonstrated using non-denaturing polyacrylamide gel electrophoresis, where the presence of KOdiA-PC altered the banding pattern of a GST-CD36150-168 fusion protein, indicating complex formation [3],[4].

Q3: What are the downstream effects of KOdiA-PC binding to CD36?

A3: Binding of KOdiA-PC to CD36 can activate various downstream signaling pathways, leading to:

  • Endothelial Dysfunction: KOdiA-PC can induce endothelial cell barrier disruption, increase permeability, and promote inflammatory activation in lung endothelial cells, potentially through the NF-κB and Src kinase pathways .
  • Lung Inflammation: In mouse models, KOdiA-PC exacerbates lung inflammation caused by bacterial infection, leading to increased vascular leak and inflammatory cell accumulation .
  • Sphingomyelinase Activation: KOdiA-PC can activate neutral sphingomyelinase in human aortic endothelial cells, increasing ceramide levels and potentially contributing to the inhibition of LPS-induced IL-8 synthesis .

Q4: Are there any potential therapeutic approaches targeting the KOdiA-PC - CD36 axis?

A4: Yes, research suggests that inhibiting the interaction between KOdiA-PC and CD36 could have therapeutic potential, particularly for lung injury and inflammation:

  • CD36 Inhibitory Peptides: The amphipathic helical peptide L37pA, which targets human CD36, has been shown to protect against KOdiA-PC-induced lung vascular endothelial dysfunction and inflammation in both in vitro and in vivo models .
  • CD36 Knockout: Mice lacking CD36 demonstrate increased resistance to KOdiA-PC-induced lung injury, further supporting the role of CD36 in mediating the detrimental effects of KOdiA-PC [2], [6].

Q5: Can KOdiA-PC be used for drug delivery?

A5: Research suggests that KOdiA-PC can be utilized to target drugs to macrophages. For instance, KOdiA-PC has been incorporated into rapamycin-loaded polymeric nanoparticles, leading to the efficient targeting and uptake of the drug by macrophages in vitro . This approach shows promise for enhancing drug delivery to macrophages, which play a crucial role in atherosclerosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。